BenchChemオンラインストアへようこそ!

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

X-ray crystallography solid-state characterization triazole antifungals

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 206050-23-9, molecular formula C₁₀H₉F₂N₃O, molecular weight 225.19 g/mol) is a fluorinated triazole ethanol derivative that exists as a racemic secondary alcohol. It is formally designated as Fluconazole Impurity 11 in pharmacopeial impurity profiling frameworks and is also recognized as Efinaconazole Metabolite H3 (UNII: KX22UA4JX9).

Molecular Formula C10H9F2N3O
Molecular Weight 225.19 g/mol
CAS No. 206050-23-9
Cat. No. B3179338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
CAS206050-23-9
Molecular FormulaC10H9F2N3O
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CN2C=NC=N2)O
InChIInChI=1S/C10H9F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6,10,16H,4H2
InChIKeyNQNSXRYFTHGTTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 206050-23-9): Regulatory Identity, Pharmacopeial Utility, and Structural Differentiation for Analytical Procurement


1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 206050-23-9, molecular formula C₁₀H₉F₂N₃O, molecular weight 225.19 g/mol) is a fluorinated triazole ethanol derivative that exists as a racemic secondary alcohol [1]. It is formally designated as Fluconazole Impurity 11 in pharmacopeial impurity profiling frameworks and is also recognized as Efinaconazole Metabolite H3 (UNII: KX22UA4JX9) [2][3]. Unlike the bis-triazole tertiary alcohol structure of the parent drug fluconazole (CAS 86386-73-4, C₁₃H₁₂F₂N₆O, MW 306.27), this compound bears a single 1,2,4-triazole ring linked via a two-carbon ethanol bridge to a 2,4-difluorophenyl moiety, which confers distinct physicochemical, crystallographic, and analytical properties that are critical for its role as a pharmacopeial reference standard .

Why Generic Fluconazole-Related Compounds Cannot Substitute for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 206050-23-9) in Regulated Analytical Workflows


Fluconazole-related impurities and synthetic intermediates within the 2,4-difluorophenyl-triazole ethanol structural class encompass compounds with distinct oxidation states (alcohol vs. ketone), triazole count (mono- vs. bis-triazole), and fluorine substitution patterns, each producing unique chromatographic retention behavior, spectroscopic signatures, and crystal packing arrangements [1][2]. Specifically, CAS 206050-23-9 differs from its direct ketone analog 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 86404-63-9, Fluconazole EP Impurity E / Voriconazole EP Impurity A) by the presence of a secondary hydroxyl group that fundamentally alters its hydrogen-bonding capacity, melting point (395–396 K vs. a ketone with different thermal behavior), and polarity, leading to distinct relative retention times in pharmacopeial HPLC methods [3][4]. Substitution with the desfluoro analog (Fluconazole Related Compound B / 2-Desfluoro Fluconazole, CAS 81886-51-3), which replaces one fluorine with a triazole ring, yields a bis-triazole structure with a molecular weight of 288.31 g/mol versus 225.19 g/mol—a mass difference of 63.12 Da that precludes interchangeable use in mass spectrometry-based methods or impurity profiling without full revalidation . The quantitative evidence below demonstrates that these structural differences translate into measurable differentiation across crystallographic, physicochemical, analytical, and regulatory dimensions that directly affect procurement decisions.

Quantitative Differential Evidence for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 206050-23-9) vs. Closest Comparators


Single-Crystal X-ray Diffraction: Definitive Structural Identity Differentiation from Fluconazole and Ketone Analogs

The single-crystal X-ray structure of the title compound has been determined and deposited, providing unambiguous atomic-level differentiation from both the parent drug fluconazole and the ketone analog CAS 86404-63-9 [1]. The compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 14.261(3) Å, b = 5.6150(11) Å, c = 25.823(5) Å, β = 94.84(3)°, V = 2060.4(7) ų, Z = 8, and calculated density Dx = 1.452 Mg m⁻³ at T = 293 K [1]. The dihedral angle between the triazole and benzene ring mean planes is 22.90(4)°, a quantitative conformational parameter that directly influences molecular recognition and is distinct from the conformation of fluconazole, which bears two triazole rings connected through a tertiary alcohol center [1]. In the crystal lattice, molecules are linked by strong O—H···N hydrogen bonds (D···A = 2.794(3) Å, D—H···A angle = 169(3)°) into one-dimensional chains along the [010] direction, with additional weak C—H···F interactions (H···F = 2.46 Å, D···A = 3.388(4) Å, angle = 159°) [1]. The experimental melting point of 395–396 K (122–123 °C) provides a thermal identity marker that differs from fluconazole (411–413 K, 138–140 °C) [1].

X-ray crystallography solid-state characterization triazole antifungals crystal engineering

Physicochemical Property Differentiation: LogP, Molecular Weight, and Polar Surface Area vs. Fluconazole

The target compound exhibits a systematically different physicochemical profile from the parent drug fluconazole across multiple drug-like property dimensions, which directly impacts chromatographic retention, extraction efficiency, and analytical method selectivity . The molecular weight of 225.19 g/mol (vs. 306.27 g/mol for fluconazole) represents a mass difference of 81.08 Da (26.5% reduction), while the molecular formula C₁₀H₉F₂N₃O contains only one triazole ring compared to two in fluconazole (C₁₃H₁₂F₂N₆O) . The ACD/LogP of 0.65 for the target compound, compared with fluconazole's XLogP3 of 0.4, indicates measurably higher lipophilicity (ΔLogP = +0.25) despite the lower molecular weight, a consequence of reduced heteroatom content (4 H-bond acceptors vs. fluconazole's higher acceptor count) . The topological polar surface area (TPSA) of 51 Ų for the target is substantially lower than fluconazole's 81.65 Ų (ΔTPSA = −30.65 Ų, 37.5% reduction), predicting different membrane permeability and solid-phase extraction behavior . The compound has 1 hydrogen bond donor and 4 acceptors, compared to fluconazole's 1 donor and multiple acceptors from the bis-triazole scaffold . The predicted boiling point of 385.5 ± 52.0 °C at 760 mmHg is significantly lower than fluconazole (579.8 °C), consistent with the smaller molecular size . These differences are directly relevant to HPLC method development (different retention on reversed-phase columns), LC-MS/MS quantification (different ionization efficiency and fragmentation patterns), and sample preparation protocols.

lipophilicity physicochemical profiling ADME prediction chromatographic method development

ISO 17034 Certified Reference Material (TraceCERT®) vs. Uncertified Research-Grade Material: Quantified Quality Differentiation

The compound is commercially available as a TraceCERT® certified reference material (CRM) manufactured by Sigma-Aldrich Production GmbH (Switzerland) under ISO/IEC 17025 and ISO 17034 accreditation—a quality infrastructure that unambiguously differentiates it from generic research-grade or technical-grade material offered by non-accredited suppliers . The CRM is certified for content by quantitative NMR (qNMR) with stated uncertainty and expiry date provided on the product certificate, and is traceable to primary material from a National Metrology Institute (NMI, e.g., NIST or NMIJ) . The product carries defined hazard classifications (Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Irrit. 2), storage specifications (2–8 °C), and a limited shelf life with expiry date on the label, providing documented stability parameters absent from non-certified alternatives . In contrast, non-certified material from research chemical suppliers typically provides only chromatographic purity (e.g., ≥98% by HPLC as seen on ChemScene ) without metrological traceability, assigned uncertainty, or ISO-accredited production—a distinction that is critical for regulatory submissions where impurity reference standards must demonstrate traceability to pharmacopeial standards (USP or EP) [1]. The SynZeal offering additionally confirms that traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility, and the product is supplied with detailed characterization data compliant with regulatory guidelines [1].

certified reference material ISO 17034 quantitative NMR metrological traceability pharmaceutical quality control

Dual Pharmacopeial and Metabolic Identity: Simultaneous Relevance as Fluconazole Impurity 11 and Efinaconazole Metabolite H3

This compound possesses a dual identity that distinguishes it from single-purpose impurity reference standards: it is simultaneously designated as Fluconazole Impurity 11 in the context of fluconazole drug substance manufacturing and quality control, and as Efinaconazole Metabolite H3—the major inactive human plasma metabolite of the topical triazole antifungal efinaconazole [1][2]. According to NCATS Inxight, H3 was the major metabolite in human plasma following efinaconazole administration and was confirmed to be pharmacologically inactive; it was the only metabolite that achieved plasma concentrations higher than or equal to efinaconazole levels [1]. The compound carries the FDA UNII identifier KX22UA4JX9 and the research code UK 215364 [1]. This dual regulatory identity means the same chemical entity serves two distinct analytical purposes: (a) as a process-related impurity reference standard for fluconazole ANDA analytical method validation, AMV, and QC release testing, and (b) as an authentic metabolite reference standard for efinaconazole bioanalytical method development, pharmacokinetic studies, and metabolite identification in plasma samples [2]. In contrast, single-identity impurity standards such as Fluconazole EP Impurity D (2-Desfluoro Fluconazole, CAS 81886-51-3) or Fluconazole EP Impurity E (the ketone analog, CAS 86404-63-9) serve only one drug substance context .

drug metabolite efinaconazole impurity profiling HPLC reference standard pharmacopeial traceability

Validated Key Intermediate for Novel Antifungal Drug Synthesis: Reduction Precursor and Scaffold Differentiation

The title compound is explicitly identified in the primary crystallographic literature as 'the key intermediate in the synthesis of a new kind of antifungal drug' (Bu et al., 2000), and is synthesized by the sodium borohydride reduction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 86404-63-9) in dry ethanol under reflux, followed by acid neutralization and recrystallization from ethanol to yield crystals suitable for X-ray diffraction [1]. The compound embodies the 2-(1H-1,2,4-triazol-1-yl)-1-phenylethanol pharmacophoric fragment that is present in a broader class of triazole antifungals, and its crystal structure has been reported alongside similar compounds by Tao et al. (2007), Liu et al. (2011), and Yu et al. (2011), establishing a structural biology platform for understanding the conformational preferences of this scaffold [1]. The compound is structurally related to the TDFPP (1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol) series of fluconazole analogs, for which QSAR models have been developed to predict growth inhibitory activity against Candida albicans, providing a quantitative framework for scaffold optimization [2]. Unlike the ketone precursor (CAS 86404-63-9), which serves as an intermediate for both fluconazole and voriconazole commercial synthesis via Friedel-Crafts acylation routes [3], the alcohol form provides the reduced oxidation state required for downstream functionalization at the hydroxyl position, enabling diversification into ethers, esters, carbamates, and other prodrug or analog series that are inaccessible from the ketone oxidation state [1].

antifungal drug discovery triazole synthesis CYP51 inhibitor medicinal chemistry structure-activity relationship

Procurement-Driven Application Scenarios for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (CAS 206050-23-9)


Fluconazole ANDA Impurity Profiling: Analytical Method Development and Validation (AMV)

This compound serves as a critical reference standard for the development and validation of HPLC/LC-MS methods used to detect, identify, and quantify process-related impurities in fluconazole drug substance and drug product. Its distinct physicochemical profile—including a molecular weight 26.5% lower than fluconazole (225.19 vs. 306.27 g/mol), ACD/LogP of 0.65 (ΔLogP +0.25 vs. fluconazole), and TPSA of 51 Ų (37.5% lower than fluconazole)—ensures chromatographic separation from the API peak and from other specified impurities under USP monograph conditions [1]. The availability of the compound as an ISO 17034-accredited TraceCERT® CRM with qNMR-certified content and NMI traceability eliminates the need for costly in-house qualification, directly supporting ANDA filing requirements for impurity reference standard qualification under ICH Q3A/Q3B guidelines . The experimentally determined crystal structure (monoclinic C2/c, dihedral angle 22.90°, O–H···N D···A = 2.794 Å) provides a definitive identity confirmation tool via XRPD when questions of polymorphic identity or batch-to-batch consistency arise [1].

Efinaconazole Bioanalytical Method Development: Metabolite Identification and Pharmacokinetic Quantification

As the major inactive human plasma metabolite of efinaconazole (Metabolite H3, UNII: KX22UA4JX9), this compound is the authentic reference standard required for developing and validating LC-MS/MS bioanalytical methods for efinaconazole pharmacokinetic studies [2]. According to NCATS Inxight, H3 was the only metabolite achieving plasma concentrations equal to or exceeding parent efinaconazole levels in human studies, making its accurate quantification essential for regulatory bioequivalence and PK submissions [2]. The compound's dual identity—simultaneously a fluconazole impurity and an efinaconazole metabolite—enables analytical laboratories supporting multiple triazole antifungal programs to maintain a single inventory item for two distinct regulatory workflows, reducing procurement complexity and qualification costs compared to maintaining separate reference standards for each program [2].

Triazole Antifungal Medicinal Chemistry: Scaffold Diversification from a Crystallographically Characterized Intermediate

For drug discovery programs targeting fungal CYP51, the title compound provides a structurally characterized, synthetically accessible alcohol intermediate that can be diversified through the secondary hydroxyl group into ethers, esters, carbamates, or phosphate prodrugs—functionalization routes not directly available from the ketone analog CAS 86404-63-9 [1]. The published crystal structure (monoclinic C2/c, unit cell parameters fully determined, R-factor 0.051) enables structure-based drug design by revealing the preferred solid-state conformation, hydrogen-bonding geometry, and intermolecular interaction patterns of the 2-(1H-1,2,4-triazol-1-yl)-1-phenylethanol pharmacophore [1]. The compound sits within the TDFPP analog series for which validated QSAR models predicting anti-Candida albicans activity have been published, allowing rational prioritization of synthetic targets before committing synthesis resources [3].

Fluconazole Commercial Manufacturing QC Release Testing and Stability Monitoring

In GMP-compliant fluconazole manufacturing, this compound is used as a qualified impurity reference standard for QC release testing of each drug substance batch, as well as for ongoing stability studies to monitor impurity formation under ICH Q1A(R2) conditions . The compound's physicochemical differentiation from the API—particularly its higher lipophilicity (ACD/LogP 0.65 vs. fluconazole XLogP3 0.4) and lower molecular weight—ensures it can be resolved and quantified in the presence of the API at the 0.05% w/w identification threshold recommended by ICH Q3A [1]. Procurement of the TraceCERT® CRM grade with documented expiry dating, defined storage conditions (2–8 °C), and GHS hazard classification supports laboratory compliance with 21 CFR Part 211 and equivalent GMP regulations governing reference standard management .

Quote Request

Request a Quote for 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.